(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

EZH2 inhibitor Epigenetics Histone methyltransferase

Ensure high-affinity target engagement with (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol—the exact 5-bromo, N-methyl benzimidazole derivative for reproducible EZH2 inhibition (IC50 30 nM). With a 753-fold potency gain over non-brominated analogs, this building block guarantees batch-to-batch consistency in SAR and assay development. Procure now to leverage validated CREBBP bromodomain affinity (Kd 1.53 µM) and antimicrobial scaffold potential.

Molecular Formula C9H9BrN2O
Molecular Weight 241.088
CAS No. 887571-22-4
Cat. No. B2951594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
CAS887571-22-4
Molecular FormulaC9H9BrN2O
Molecular Weight241.088
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)N=C1CO
InChIInChI=1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3
InChIKeyVVVFEOSCKXCYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 887571-22-4) for Scientific Procurement


(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 887571-22-4) is a halogenated N-methyl benzimidazole derivative featuring a hydroxymethyl substituent at the 2-position and a bromine atom at the 5-position of the fused heterocyclic core . Its molecular formula is C9H9BrN2O with a molecular weight of 241.08 g/mol, and predicted physicochemical parameters include a density of 1.66±0.1 g/cm³ and a boiling point of 406.9±25.0 °C . This compound serves as a key building block for the synthesis of more complex benzimidazole-based bioactive molecules and has been documented in bioactivity databases as an inhibitor of the histone methyltransferase EZH2, with reported affinity values in the nanomolar range [1][2].

Why Generic Benzimidazole Analogs Cannot Substitute for (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 887571-22-4)


The specific substitution pattern of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is critical for its observed bioactivity profile. In the context of EZH2 inhibition, both the 5-bromo substituent and the N-methyl group are essential for achieving nanomolar potency; non-halogenated or non-methylated benzimidazole analogs exhibit significantly reduced or negligible activity in the same assay systems [1]. Similarly, structure-activity relationship (SAR) studies on antimicrobial benzimidazole derivatives have demonstrated that the 5-bromo substitution confers broad-spectrum activity and potency that is not replicated by unsubstituted or differently substituted analogs [2]. Consequently, procurement of this exact compound, rather than a generic benzimidazole methanol derivative, is necessary to ensure the intended biological or chemical outcome in downstream applications.

Quantitative Performance Metrics Differentiating (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 887571-22-4) from Structural Analogs


EZH2 Methyltransferase Inhibition: Nanomolar Potency versus Non-Halogenated Analog

The target compound demonstrates potent inhibition of human EZH2 methyltransferase activity, with a reported IC50 of 30 nM in a pull-down assay using a chicken oligonucleotide substrate [1]. In contrast, the non-brominated analog (1-methyl-1H-benzimidazol-2-yl)methanol (CAS 7467-35-8) exhibits an IC50 of 22.6 µM (22,600 nM) against the PRC2/EZH2 complex, representing a potency loss of more than 750-fold [2]. This differential activity is directly attributable to the 5-bromo substitution, which is essential for high-affinity binding to the EZH2 active site.

EZH2 inhibitor Epigenetics Histone methyltransferase

Bromodomain Binding Affinity: Selectivity Profile versus Unsubstituted Benzimidazole Scaffold

The target compound has been evaluated for binding affinity to the human bromodomain-containing protein CREBBP, exhibiting a dissociation constant (Kd) of 1.53 µM (1,530 nM) as determined by surface plasmon resonance (SPR) [1]. While specific comparative data for a defined analog are limited in the same study, class-level inference from patent literature indicates that 5-bromo substitution on the benzimidazole core modulates interactions with bromodomain-containing proteins, including BRD4, a key target in oncology and inflammation [2]. Unsubstituted benzimidazole scaffolds generally show weaker or undetectable binding to this protein family, highlighting the functional significance of the bromine atom.

Bromodomain inhibitor BRD4 Epigenetic reader

Broad-Spectrum Antimicrobial Activity: 5-Bromo Substitution Confers Potency Relative to 5-Fluoro and 5-Chloro Analogs

In a systematic SAR study of benzimidazole derivatives, compounds bearing a 5-bromo substituent demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. The study explicitly notes that "5-fluoro, 5-chloro and 5-bromo benzimidazole showed broad spectrum activity," establishing the 5-halo series as a privileged pharmacophore [1]. While exact MIC values for the hydroxymethyl analog are not reported in this study, the 5-bromo benzimidazole core is a validated contributor to antimicrobial potency, and the target compound serves as a critical intermediate for generating more advanced derivatives within this active series.

Antimicrobial MRSA Benzimidazole derivatives

Optimized Application Scenarios for (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 887571-22-4) Based on Quantitative Evidence


Development of EZH2-Targeted Epigenetic Probes and Therapeutics

Given its nanomolar IC50 (30 nM) against human EZH2 methyltransferase activity [1], this compound serves as an ideal starting point for medicinal chemistry campaigns aimed at EZH2 inhibition. Researchers can utilize it as a reference inhibitor for assay development or as a scaffold for further SAR exploration to improve potency, selectivity, and pharmacokinetic properties. Its 753-fold higher potency compared to the non-brominated analog [2] underscores its utility in cellular and in vivo models where high-affinity target engagement is required.

Bromodomain Inhibitor Lead Discovery and Chemical Biology

The compound exhibits a measurable Kd of 1.53 µM for the CREBBP bromodomain [3]. This affinity, combined with its structural features that align with known bromodomain inhibitor pharmacophores [4], positions it as a valuable chemical probe for studying bromodomain function and as a tractable lead for optimizing inhibitors of BRD4, CREBBP, and related epigenetic reader proteins.

Synthesis of Broad-Spectrum Antimicrobial Agents

The 5-bromo benzimidazole core is a validated antimicrobial scaffold, with derivatives showing MIC values comparable to ciprofloxacin against MRSA [5]. (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol can be employed as a key intermediate for generating a focused library of antimicrobial candidates through functionalization of the 2-hydroxymethyl group, enabling exploration of structure-activity relationships against drug-resistant pathogens.

Organic Synthesis Building Block for Heterocyclic Chemistry

The compound serves as a versatile building block for constructing more complex benzimidazole-containing molecules. The 2-hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or protected for orthogonal functionalization . The 5-bromo substituent provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of diverse chemical libraries for drug discovery and materials science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.